molecular formula C21H21N3O4 B11232513 Methyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11232513
M. Wt: 379.4 g/mol
InChI Key: JBAWYEANURCQMQ-UHFFFAOYSA-N
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Description

METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the 4-methylphenylmethyl group: This step often involves Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using 4-methylbenzyl chloride and aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: is similar to other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 7-CYCLOPROPYL-1-METHYL-3-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific structural features, such as the presence of the cyclopropyl group and the 4-methylphenylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-1-methyl-3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H21N3O4/c1-12-4-6-13(7-5-12)11-24-19(25)17-15(20(26)28-3)10-16(14-8-9-14)22-18(17)23(2)21(24)27/h4-7,10,14H,8-9,11H2,1-3H3

InChI Key

JBAWYEANURCQMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C

Origin of Product

United States

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